molecular formula C18H15N3O4S B2457450 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946340-91-6

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2457450
CAS No.: 946340-91-6
M. Wt: 369.4
InChI Key: UKFHQVQKIMFHDX-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

Heterocyclic compounds, which include thiophenes and pyridazines among others, play a significant role in the development of pharmaceuticals and materials due to their diverse biological activities. Research has focused on synthesizing novel heterocyclic compounds and evaluating their potential as therapeutic agents.

For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has been explored. These compounds have shown promising analgesic and anti-inflammatory activities, highlighting their potential in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such research underscores the interest in developing novel compounds with specific biological activities, possibly including the targeted compound.

Antimicrobial and Antifungal Activities

Compounds with antimicrobial and antifungal properties are of significant interest due to the increasing resistance to existing antibiotics and antifungals. Studies on hybrid molecules containing penicillanic or cephalosporanic acid moieties have been conducted to investigate their biological activities. These molecules have displayed good to moderate antimicrobial activity against various microorganisms, suggesting the potential utility of structurally complex compounds in addressing microbial resistance (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Drug-likeness and ADME Properties

The prediction of drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties in silico has become a crucial step in the drug development process. A study synthesizing a library of compounds and evaluating their antibacterial, antifungal, and antimycobacterial activities, along with in silico ADME prediction, provides insights into the early-stage drug discovery process. Some compounds showed better antimycobacterial agents compared to standard drugs, emphasizing the role of chemical synthesis in discovering new therapeutic agents (Pandya, Dave, Patel, & Desai, 2019).

Properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-17-6-4-13(16-2-1-9-26-16)20-21(17)8-7-19-18(23)12-3-5-14-15(10-12)25-11-24-14/h1-6,9-10H,7-8,11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFHQVQKIMFHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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